5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
Description
Chemical Structure and Properties
5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS: 1350653-24-5) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with fluorine at position 5, a 2-fluorobenzyl group at position 1, and an iodine atom at position 2. Its molecular formula is C₁₄H₉F₂IN₃, with a molecular weight of 416.15 g/mol . The iodine substituent enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions for drug development .
Role in Drug Synthesis
This compound is a critical intermediate in the synthesis of Vericiguat (Verquvo®), a soluble guanylate cyclase (sGC) stimulator approved for heart failure treatment. Vericiguat’s final structure incorporates this intermediate via substitution of the iodine atom with a pyrimidine-carbamate group . The iodine atom acts as a leaving group, enabling efficient functionalization during synthesis .
The fluorine atoms likely enhance metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
5-fluoro-1-[(2-fluorophenyl)methyl]-3-iodopyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2IN3/c14-9-5-10-12(16)18-19(13(10)17-6-9)7-8-3-1-2-4-11(8)15/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHFTIKMLOOOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting with commercially available precursors. One common approach is the reaction of 2-fluorobenzyl chloride with 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-iodine under specific conditions, such as the presence of a strong base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Replacement of iodine with other nucleophiles, leading to a variety of substituted pyrazolo[3,4-b]pyridines.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines, including:
- HeLa cells (cervical cancer)
- HCT116 cells (colon cancer)
- A375 cells (melanoma)
Studies have reported that derivatives of pyrazolo[3,4-b]pyridine can inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9, indicating potent inhibitory activity .
Neuroprotective Effects
5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine has also been investigated for its neuroprotective properties. Research suggests it may play a role in treating neurodegenerative diseases such as Alzheimer's by modulating pathways involved in neuronal survival and apoptosis .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.36 | CDK2 Inhibition |
| HCT116 | 1.8 | CDK9 Inhibition |
| A375 | Not specified | Antiproliferative effects |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity. Among them, this compound exhibited remarkable selectivity towards CDK2 over CDK9, making it a promising candidate for targeted cancer therapies .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of various pyrazolo[3,4-b]pyridine derivatives against oxidative stress-induced neuronal cell death. The findings indicated that these compounds could reduce apoptosis and promote neuronal survival in vitro, suggesting potential applications in treating neurodegenerative disorders .
Mechanism of Action
The mechanism by which 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms play a crucial role in its biological activity, influencing its binding affinity and selectivity towards certain receptors or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Functional Groups and Reactivity The iodine atom in the target compound distinguishes it from analogs like the carbonitrile derivative (CAS: 1350653-26-7), which is further along the Vericiguat synthesis pathway. The iodine’s role as a leaving group enables nucleophilic substitution, whereas the carbonitrile group undergoes hydrolysis to form carboxamide intermediates . BAY 41-2272, a related sGC stimulator, shares the 1-(2-fluorobenzyl)pyrazolo[3,4-b]pyridine core but replaces the iodine with a cyclopropylpyrimidine group. This modification enhances NO-dependent sGC activation, unlike Vericiguat’s NO-independent mechanism .
Pharmacological Activity Vericiguat (derived from the target compound) exhibits pH-dependent solubility (pKa = 4.7) and high permeability, critical for oral bioavailability . In contrast, BAY 41-2272’s activity depends on synergistic NO signaling, limiting its use in NO-deficient pathologies . The fluorine atoms in the target compound and its analogs improve metabolic stability by resisting oxidative degradation, a feature leveraged in cardiovascular therapeutics .
Synthetic Utility The target compound’s iodine substituent facilitates efficient coupling reactions. For example, in Vericiguat synthesis, it is replaced by a pyrimidine-carbamate group via palladium-catalyzed cross-coupling . Analogs like 5-fluoro-1H-pyrazolo[4,3-b]pyridine (CAS: 1260670-02-7) demonstrate how minor structural changes (e.g., ring fusion position) alter electronic properties and biological activity .
Biological Activity
Introduction
5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS No. 1350653-24-5) is a novel compound that has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of various kinases. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and clinical evaluations.
Chemical Properties
- Molecular Formula : C₁₃H₈F₂IN₃
- Molecular Weight : 371.12 g/mol
- Purity : ≥95%
- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C
| Property | Value |
|---|---|
| CAS Number | 1350653-24-5 |
| MDL Number | MFCD28502338 |
| InChI Key | QGHFTIKMLOOOSM-UHFFFAOYSA-N |
| Solubility | Moderately soluble |
Biological Activity Overview
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, including this compound. The compound exhibits potent inhibitory effects against various cancer cell lines.
Case Study Findings
-
Inhibition of Cancer Cell Proliferation :
- The compound demonstrated significant antiproliferative activity against HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cell lines, with IC50 values in the low micromolar range .
- In vitro studies indicated that the compound's mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Selectivity Profile :
Kinase Inhibition
The compound has been identified as a potential inhibitor of several kinases involved in cancer progression:
| Kinase | IC50 Value (µM) | Selectivity |
|---|---|---|
| CDK2 | 0.36 | High |
| CDK9 | 1.8 | Moderate |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell cycle regulation. This inhibition leads to:
- Cell Cycle Arrest : Disruption of normal cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Apoptosis : Enhanced apoptosis markers were observed in treated cancer cells compared to controls.
Pharmacokinetics and Toxicology
The pharmacokinetic profile suggests that the compound is well absorbed with moderate solubility characteristics:
- GI Absorption : High
- Blood-Brain Barrier Permeability : Yes
- CYP Inhibition : Inhibits CYP1A2, CYP2C19, and CYP2C9 enzymes which may affect drug metabolism .
Safety Profile
Toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents certain safety concerns:
- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically starts with 3-iodo-1H-pyrazolo[3,4-b]pyridine, which undergoes nucleophilic substitution or alkylation. For example, benzylation using 2-fluorobenzyl bromide in DMF with Cs₂CO₃ as a base at room temperature achieves regioselective N1-alkylation (critical for avoiding N2 byproducts) . Yield optimization requires strict control of stoichiometry (1:1.1 substrate-to-benzylating agent ratio) and reaction time (30 min pre-stirring before reagent addition). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity.
Q. How can researchers confirm the structural identity of this compound, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the aromatic protons of the pyrazolopyridine core (δ 8.2–8.5 ppm for H4 and H6) and fluorobenzyl substituents (δ 5.4 ppm for CH₂).
- HRMS (ESI+) : Expected molecular ion [M+H]⁺ at m/z 426.98 (C₁₄H₉F₂IN₃⁺).
- X-ray crystallography : Resolves iodine positioning and fluorobenzyl orientation, critical for verifying regiochemistry .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Initial screening should focus on kinase inhibition (e.g., PKG, implicated in cardiovascular signaling) using in vitro assays like ADP-Glo™ Kinase Assay. A dose-response curve (1 nM–10 µM) identifies IC₅₀ values, with positive controls (e.g., Vericiguat, IC₅₀ ~3 nM for soluble guanylate cyclase) . Parallel cytotoxicity assays (MTT on HEK293 cells) assess selectivity.
Advanced Research Questions
Q. How does the iodine substituent at position 3 influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The C3-iodo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for derivatization. For example, palladium-catalyzed coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) replaces iodine with aryl groups, generating analogs for SAR studies. The iodine’s leaving-group ability is superior to bromo/chloro analogs, reducing side reactions (e.g., β-hydride elimination) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). Address this by:
- Metabolite ID : LC-MS/MS to identify hepatic oxidation products (e.g., deiodination or fluorobenzyl hydroxylation).
- Prodrug design : Mask polar groups (e.g., esterification of carboxamide derivatives) to enhance bioavailability .
- Tissue distribution studies : Radiolabeled analogs (e.g., ¹²⁵I isotope) quantify organ-specific accumulation .
Q. How can computational modeling guide the design of analogs targeting protein kinases?
- Methodological Answer :
- Docking studies (AutoDock Vina) : Model the compound into ATP-binding pockets (e.g., PKA or PKG). The fluorobenzyl group shows π-π stacking with Phe residues, while iodine occupies a hydrophobic subpocket .
- MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates robust target engagement .
- QSAR : Correlate substituent electronegativity (e.g., F vs. Cl) with inhibitory potency to prioritize synthetic targets .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?
- Methodological Answer : Key issues include:
- Iodine handling : Use flow chemistry to minimize exposure to volatile reagents.
- Purification : Replace column chromatography with recrystallization (ethanol/water) for >100 g batches .
- Yield drop at scale : Optimize mixing efficiency (e.g., switch from magnetic stirring to mechanical agitation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
